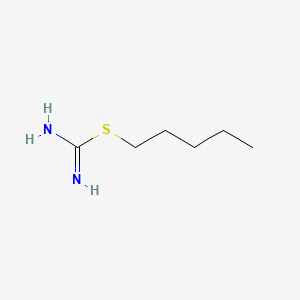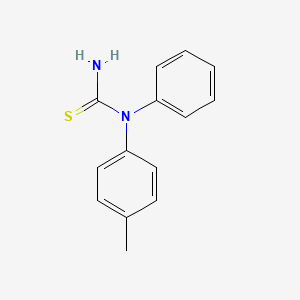
(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzyl bromide.
Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with a suitable amine to introduce the amino group.
Chiral Resolution: The resulting mixture is then resolved into its enantiomers to obtain the ®-enantiomer.
Coupling Reaction: The ®-enantiomer is coupled with a propanoic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial to obtain the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Difluorobenzyl alcohol: Similar structure but lacks the amino and propanoic acid groups.
2,3-Difluorobenzoic acid: Contains the difluorobenzyl group but has a carboxylic acid instead of the amino group.
2,3-Difluorobenzyl bromide: Precursor in the synthesis of ®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid.
Uniqueness
®-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of both the amino and propanoic acid groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(2,3-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
UBBHPNTUQDUWGR-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)F)C[C@H](CN)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)






![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)




